molecular formula C26H28N2O2 B11943703 N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide CAS No. 121820-46-0

N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide

Cat. No.: B11943703
CAS No.: 121820-46-0
M. Wt: 400.5 g/mol
InChI Key: GIJKPPMKAYLPIC-UHFFFAOYSA-N
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Description

N,N'-Diethyl-N,N'-di(m-tolyl)isophthalamide is an organic compound with the molecular formula C26H28N2O2 . It is a substituted isophthalamide derivative. The compound is identified by the CAS Registry Number and has a defined molecular weight . Its structure is characterized by key identifiers including the SMILES notation CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C and the InChIKey GIJKPPMKAYLPIC-UHFFFAOYSA-N . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize the available structural and spectral data for compound identification and further investigative studies. Please contact us for more detailed specifications and availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121820-46-0

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-N,3-N-diethyl-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H28N2O2/c1-5-27(23-14-7-10-19(3)16-23)25(29)21-12-9-13-22(18-21)26(30)28(6-2)24-15-8-11-20(4)17-24/h7-18H,5-6H2,1-4H3

InChI Key

GIJKPPMKAYLPIC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Steps

The traditional route involves converting meta-toluic acid to meta-toluoyl chloride using phosphorus trichloride (PCl₃), followed by sequential amidation with diethylamine. The process is optimized for industrial scalability, as detailed in U.S. Patent 3,870,756.

Formation of Meta-Toluoyl Chloride

Meta-toluic acid reacts with PCl₃ at elevated temperatures (90–140°C) to form the acid chloride. Critical parameters include:

  • Molar ratio : 1.0:1.5 (meta-toluic acid:PCl₃).

  • Temperature control : Maintaining >90°C ensures complete conversion, minimizing residual acid that could hinder downstream steps.

Amidation with Diethylamine

The acid chloride is gradually added to diethylamine in an amidation reactor. Key considerations:

  • Stoichiometry : 1.05 equivalents of diethylamine per equivalent of acid chloride.

  • Caustic addition : Sodium hydroxide (50% aqueous) is introduced in stages to neutralize HCl byproducts, keeping water content <40 wt% to prevent emulsion formation.

  • Temperature : 20–55°C during amidation, followed by heating to 70–75°C for phase separation.

Purification

The crude product is separated via liquid-liquid extraction, yielding N,N'-diethyl-N,N'-di(m-tolyl)isophthalamide with minimal impurities.

Industrial-Scale Data

ParameterValueSource
Overall yield85–90%
Reaction time4–6 hours
Purity after purification>95%

CDI-Activated Coupling

Reaction Design and Advantages

An alternative method using 1,1'-carbonyldiimidazole (CDI) avoids hazardous chlorinating agents. This one-pot synthesis, reported by Revista Cubana de Medicina Militar, achieves high yields under milder conditions.

Activation of Meta-Toluic Acid

Meta-toluic acid reacts with CDI in dichloromethane to form 1-(m-toluoyl)imidazole , a highly reactive intermediate. Catalysis by 4-dimethylaminopyridine (DMAP) accelerates the process via nucleophilic assistance.

Amidation with Diethylamine

The intermediate reacts with excess diethylamine (2.0 equivalents) at 35–40°C. Key benefits:

  • Byproduct solubility : Imidazole and DMAP derivatives are water-soluble, simplifying purification.

  • No column chromatography : Liquid-liquid extraction with dichloromethane suffices for ≥94% purity.

Optimization Data

ParameterValueSource
CDI equivalence1.2 equivalents
Reaction temperature35–40°C
Yield94–95%

Comparative Analysis of Methods

Efficiency and Practicality

CriterionAcid Chloride MethodCDI Method
Reagents PCl₃, NaOHCDI, DMAP
Hazard profile High (corrosive reagents)Moderate (non-corrosive)
Reaction time 4–6 hours1–2 hours
Purification complexity Moderate (phase separation)Low (extraction only)
Scalability Industrial (patented)Lab to pilot scale

Mechanistic Insights

  • Acid chloride route : Proceeds via nucleophilic acyl substitution, where diethylamine attacks the electrophilic carbonyl carbon of meta-toluoyl chloride.

  • CDI route : DMAP catalyzes the transfer of the m-toluoyl group from CDI to diethylamine, avoiding HCl generation.

Structural and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45–7.10 (m, Ar-H), 3.40 (q, NCH₂), 2.35 (s, Ar-CH₃), 1.20 (t, CH₃).

  • ¹³C NMR : 168.5 (C=O), 138.2–126.5 (Ar-C), 42.7–12.7 (alkyl carbons).

Purity Metrics

  • HPLC : >98% purity for CDI-derived product.

  • Melting point : 92–94°C (lit. 93°C) .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide serves as a versatile reagent in organic synthesis. It can facilitate the formation of various derivatives with distinct biological or chemical properties. Its ability to undergo multiple chemical reactions—including oxidation, reduction, and substitution—makes it valuable for generating complex molecular structures.

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionNucleophiles (amines/alcohols)Substituted isophthalamides

Biological Applications

This compound has been investigated for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Research indicates that it can inhibit specific enzymes by binding to their active or allosteric sites.

Enzyme Inhibition Studies:

  • Acetylcholinesterase (AChE): Competitive inhibitor with an IC50 value ranging from 10 to 15 µM.
  • Other Kinases: Exhibits non-competitive inhibition with variable IC50 values.

Pharmacological Research

Due to its enzyme inhibitory properties, this compound has potential applications in drug development. It may serve as a lead compound for creating new therapeutic agents targeting specific pathways involved in diseases.

Case Studies

Several studies have highlighted the utility of this compound in practical applications:

  • Enzyme Modulation: Research has demonstrated that this compound can effectively modulate enzyme activity, impacting metabolic pathways crucial for various biological processes.
  • Microencapsulation for Insect Repellency: A study encapsulated a related compound (N,N-diethyl-m-toluamide) within polymer microcapsules to enhance mosquito repellency on treated textiles, showcasing the compound's potential in developing protective materials against pests.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N,N'-Diethyl-N,N'-Di(m-tolyl)isophthalamide and its analogues:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₂₆H₂₈N₂O₂ Ethyl, m-tolyl Charge transport in OLEDs; steric bulk enhances thermal stability
N,N'-Bis(3-hydroxyphenyl)isophthalamide C₂₀H₁₆N₂O₄ 3-hydroxyphenyl Strong O-H···O hydrogen bonding; used in crystal engineering for self-recognition
N,N'-Bis(2-mercaptoethyl)isophthalamide C₁₂H₁₆N₂O₂S₂ 2-mercaptoethyl Chelates methylmercury; thiol groups enable metal coordination
ATPIPA (Thiazole-containing diamide) C₁₈H₁₄N₄O₂S₂ 2-amino-thiazolyl High thermal stability; monomer for sequential polyamides
N,N'-Dimethylphthalamide C₁₀H₁₂N₂O₂ Methyl Phthalamide isomer; lower steric hindrance increases solubility

Electronic and Material Properties

  • Charge Transport in OLEDs : The compound’s ethyl and m-tolyl groups balance steric bulk and π-conjugation. In contrast, N,N'-Diphenyl-N,N'-di(m-tolyl)benzidine (TPD) (C₃₈H₃₂N₂), a benzidine derivative, exhibits HOMO/LUMO levels (5.5 eV/2.3 eV) optimized for hole transport in OLEDs . While TPD’s planar structure enhances π-π stacking, the target compound’s amide backbone may reduce conductivity but improve film-forming properties.
  • Thermal Stability : Bulky substituents (e.g., m-tolyl) increase thermal resistance compared to methyl or hydroxy groups. For example, ATPIPA retains stability up to 300°C due to rigid thiazole rings .

Solubility and Processing

  • This compound ’s ethyl groups improve solubility in toluene and chloroform compared to hydroxylated analogues like N,N'-Bis(3-hydroxyphenyl)isophthalamide , which relies on polar solvents .
  • N,N'-Dimethylphthalamide (methyl substituents) exhibits higher solubility in acetone but lower thermal stability .

Toxicity and Environmental Impact

The ethyl and m-tolyl groups may reduce bioavailability compared to hydrophilic substituents (e.g., dihydroxypropyl in 5-Amino N,N-Bis[2,3-Dihydroxy Propyl]isophthalamide HCl) .

Biological Activity

N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide is a synthetic organic compound characterized by its unique molecular structure, which includes two diethyl groups and two m-tolyl groups attached to an isophthalamide backbone. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Understanding its biological activity is crucial for its applications in drug development and pharmacological research.

  • Molecular Formula : C26H28N2O2
  • Molecular Weight : 400.525 g/mol
  • Structure : The presence of m-tolyl substituents enhances solubility and reactivity, making it versatile in chemical applications.

This compound has been shown to interact with specific molecular targets, particularly enzymes. Its mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, potentially affecting metabolic pathways or signal transduction processes.
  • Protein-Ligand Interactions : Studies indicate that it can modulate enzyme activity by altering the conformation of enzymes or receptors.

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for various enzymes. For instance, it has been studied for its effects on acetylcholinesterase (AChE), which is critical for neurotransmission.

Enzyme Inhibition Type IC50 (µM) References
Acetylcholinesterase (AChE)Competitive10-15
Other KinasesNon-competitiveVaries

Case Studies

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that emphasize scalability and optimization for higher yields. Its applications span various fields, including:

  • Organic Synthesis : As a reagent for generating derivatives with distinct biological or chemical properties.
  • Pharmacological Research : Potential use as a lead compound in drug development due to its enzyme inhibitory activities.

Q & A

Basic: What are the key considerations for designing a high-yield synthesis route for N,N'-Diethyl-N,N'-Di(m-tolyl)isophthalamide?

Answer:
The synthesis of this compound requires optimization of reaction conditions, including solvent selection, catalyst use, and temperature control. For example, polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency by stabilizing intermediates. Catalysts such as Pd(OAc)₂ or CuI can facilitate coupling reactions between aryl halides and amines. Continuous flow processes, as demonstrated in analogous amide syntheses, improve reproducibility and reduce side reactions by ensuring precise control of residence time and mixing . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from unreacted precursors or byproducts.

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:
A combination of ¹H/¹³C NMR , FT-IR , and mass spectrometry is essential:

  • ¹H NMR : Confirm the presence of ethyl groups (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and aromatic protons (δ ~6.8–7.5 ppm for m-tolyl substituents).
  • FT-IR : Identify characteristic amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • High-resolution MS : Verify the molecular ion peak (e.g., [M+H]⁺) with exact mass matching the theoretical value (C₂₈H₃₂N₂O₂: calc. 428.2463).
    For advanced validation, single-crystal X-ray diffraction provides definitive proof of molecular geometry and substituent positioning .

Advanced: What computational strategies predict the solid-state packing behavior of this compound?

Answer:
Density Functional Theory (DFT) and molecular dynamics simulations model intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example:

  • Crystal packing analysis : Use software like Mercury or Materials Studio to simulate lattice energies and identify dominant interactions (e.g., edge-to-face aromatic contacts or C-H···O hydrogen bonds).
  • Hirshfeld surface analysis : Quantifies contributions of non-covalent interactions (e.g., 15–20% from H-bonding, 30–40% from van der Waals forces) to the crystal lattice stability.
    Studies on analogous isophthalamides reveal that steric effects from ethyl and m-tolyl groups may reduce π-π stacking efficiency compared to smaller substituents, favoring layered or columnar packing .

Advanced: How can in silico toxicology models assess the safety profile of this compound for laboratory handling?

Answer:
Integrate QSAR (Quantitative Structure-Activity Relationship) models and read-across approaches:

  • QSAR tools (e.g., TEST, VEGA): Predict acute toxicity endpoints (e.g., LD₅₀) based on structural fragments like the amide group and aryl rings.
  • Read-across : Compare with structurally similar succindiamides (e.g., TBSA, EBSA) to infer potential hepatotoxicity or nephrotoxicity.
  • In vitro assays : Validate predictions using human liver microsomes (CYP450 inhibition) or Ames tests (mutagenicity). A tiered approach combining computational and experimental data minimizes false positives/negatives .

Advanced: What strategies resolve contradictions in experimental vs. computational data for this compound’s electronic properties?

Answer:
Discrepancies in HOMO/LUMO levels or dipole moments may arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Solvent correction : Apply the PCM (Polarizable Continuum Model) in DFT calculations to account for solvation effects.
  • Conformational sampling : Use molecular mechanics (e.g., Monte Carlo simulations) to explore low-energy conformers and compare with experimental UV-Vis or cyclic voltammetry data.
    For example, discrepancies in absorption spectra (λmax) may reflect aggregation-induced shifts in solution versus solid-state measurements .

Advanced: How does this compound’s molecular conformation influence its application in organic electronics?

Answer:
The compound’s planarity and substituent bulk dictate charge transport efficiency:

  • Planar conformation : Enhances π-orbital overlap, improving hole mobility in organic semiconductors.
  • Ethyl/m-tolyl groups : Introduce steric hindrance, potentially reducing crystallinity but increasing solubility for solution-processed devices.
    Comparative studies with N,N'-diphenyl derivatives (e.g., TPD) show that bulkier substituents lower HOMO levels (~5.4 eV vs. 5.2 eV), improving air stability but requiring higher driving voltages in OLEDs .

Advanced: What methodologies characterize non-covalent interactions in co-crystals of this compound?

Answer:
Combine SC-XRD , DSC/TGA , and spectroscopic mapping :

  • SC-XRD : Resolves hydrogen bonds (e.g., N-H···O=C) and π-interactions.
  • DSC/TGA : Detects phase transitions or decomposition events linked to interaction stability.
  • Raman/IR microscopy : Maps spatial distribution of intermolecular forces in co-crystals.
    For example, co-crystallization with dicarboxylic acids (e.g., oxalic acid) may form robust hydrogen-bonded networks, altering dissolution kinetics .

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